molecular formula C18H15BrFN3OS B2763574 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 893680-53-0

4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2763574
CAS No.: 893680-53-0
M. Wt: 420.3
InChI Key: ZULLAKBLFFQVOJ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ( 893680-53-0) is a chemical compound with the molecular formula C18H15BrFN3OS and a molecular weight of 420.3 g/mol . This tetrahydropyrimidine derivative is part of a class of compounds known as dihydropyrimidinones (DHPMs) or their thio analogs, which are of significant interest in medicinal chemistry due to their wide range of biological activities . Dihydropyrimidinone derivatives are recognized for their diverse therapeutic potential, which can include anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties . The specific biological profile is heavily influenced by the substitution pattern on the pyrimidine ring. The presence of both a 4-bromophenyl and a 2-fluorophenyl group in this particular compound suggests it is a candidate for structure-activity relationship (SAR) studies in various drug discovery programs. The core structure of such compounds is often synthesized via multi-component reactions, such as the Biginelli reaction, which is an efficient one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea . The 2-thioxo moiety in this molecule, in place of a 2-oxo group, may alter its binding affinity and specificity toward biological targets, making it a valuable probe for pharmacological research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific studies on this compound and its analogs to determine its applicability to their work.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULLAKBLFFQVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 5755-78-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula: C18H15BrFN3OS
  • Molecular Weight: 420.2986 g/mol
  • Density: 1.58 g/cm³
  • Refractive Index: 1.699

The compound exhibits various biological activities primarily through its interaction with key enzymes and cellular pathways. Notably, it has been studied for its potential as an inhibitor of topoisomerase II (TopoII), an enzyme crucial for DNA replication and repair.

Inhibition of Topoisomerase II

Recent studies have highlighted the compound's ability to inhibit both TopoIIα and TopoIIβ enzymatic activities. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. For instance, compounds structurally related to this tetrahydropyrimidine derivative have shown promising results in inhibiting cell proliferation in various cancer cell lines, including prostate and breast cancer cells .

Biological Activity Data

Activity TypeTarget/PathwayIC50 ValueReference
Topoisomerase InhibitionTopoIIα and TopoIIβ20 µM
AntiproliferativeCancer Cell Lines (e.g., MGC-803)Low cytotoxicity
HIV Integrase InhibitionStrand Transfer Reaction0.65 µM

Case Studies

  • Topoisomerase II Inhibition : A study reported that derivatives of the tetrahydropyrimidine structure exhibited potent inhibitory activity against TopoII, leading to significant reductions in cell viability in vitro. The most active compound showed an IC50 value of approximately 20 µM against human cancer cell lines .
  • HIV Integrase Activity : Another investigation focused on the compound's ability to inhibit HIV integrase. While the derivative displayed some inhibitory effects in vitro, it did not exhibit sufficient activity against HIV strains at non-cytotoxic concentrations, indicating a need for structural optimization for effective antiviral properties .
  • Antioxidant Activity : Compounds similar to this tetrahydropyrimidine have been evaluated for their radical scavenging abilities. Some derivatives showed moderate antioxidant activity with IC50 values ranging from 6.261 to 2358 µM, suggesting potential applications in oxidative stress-related conditions .

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells in vitro, specifically in human cancer cell lines such as MGC-803 and HeLa . The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Inhibition of Topoisomerase II
    • Compounds similar to 4-(4-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been identified as selective inhibitors of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, its inhibition can lead to cell death in rapidly dividing cancer cells .
  • Antiviral Activity
    • Some derivatives of tetrahydropyrimidines have demonstrated antiviral properties, particularly against HIV integrase. These compounds inhibit the strand transfer reaction in vitro, showcasing their potential as antiviral agents . The most active derivatives reported had IC50 values in the low micromolar range.

Biological Evaluation Studies

A comprehensive evaluation of biological activity was conducted on various derivatives of tetrahydropyrimidine compounds similar to the target compound. The following table summarizes key findings from selected studies:

Compound NameActivityIC50 ValueCell Line
This compoundAntitumorNot specifiedMGC-803
4-(dimethylamino)phenyl derivativeAntiviral0.65 µMHIV Integrase Inhibition
6-methyl-2-oxo derivativeAntitumorLow µM rangeHeLa

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name Substituents (Position 4 / Position 5) Molecular Weight (g/mol) Key Properties References
Target Compound 4-Bromophenyl / 2-Fluorophenyl 425.29 Moderate solubility in polar aprotic solvents (e.g., DMF); exhibits antimicrobial activity against Gram-positive bacteria.
N-(2-Chloro-4-Trifluoromethylphenyl)-4-(Substituted Phenyl)-6-Methyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxamide Varied aryl / 2-chloro-4-CF₃-phenyl ~450–480 Enhanced lipophilicity due to CF₃ group; broad-spectrum antifungal activity (IC₅₀: 8–12 μM) against Candida spp.
Ethyl 4-(4-Hydroxyphenyl)-6-Methyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxylate 4-Hydroxyphenyl / Ethoxycarbonyl 336.36 Higher aqueous solubility due to hydroxyl group; antioxidant activity (DPPH scavenging IC₅₀: 0.6 mg/mL) but no antimicrobial effects.
N-(4-Bromophenyl)-5-Oxo-2,3-Dihydrothiazolo[3,2-a]Pyrimidine-6-Carboxamide Thiazolo-pyrimidine fused ring / 4-Bromophenyl 362.23 Rigid fused-ring system reduces conformational flexibility; selective inhibition of COX-2 enzyme (IC₅₀: 3.2 μM).

Physicochemical Properties

  • Solubility : The 2-fluorophenyl carboxamide reduces aqueous solubility compared to hydroxyl- or methoxy-substituted derivatives (e.g., ).
  • Thermal Stability : The bromophenyl group increases melting point (~220–225°C) relative to 4-hydroxyphenyl analogues (~195–200°C) due to stronger van der Waals interactions .

Preparation Methods

Reagents and Reaction Conditions

  • Aldehyde component : 4-Bromobenzaldehyde (1.0 equiv)
  • β-Ketoamide component : N-(2-Fluorophenyl)-3-oxobutanamide (1.2 equiv)
  • Thiourea (1.5 equiv)
  • Catalyst : Concentrated sulfuric acid (2–3 drops)
  • Solvent : Absolute ethanol (10 mL per mmol of aldehyde)
  • Reaction time : 4–6 minutes under microwave irradiation (160–200 W)

The reaction proceeds via the formation of a dihydropyrimidinone intermediate, followed by thiolation to introduce the 2-thioxo moiety. Microwave irradiation significantly enhances reaction efficiency, reducing traditional reflux times from hours to minutes.

Synthetic Procedure

  • Step 1 : Prepare N-(2-fluorophenyl)-3-oxobutanamide by refluxing ethyl acetoacetate (1.0 equiv) with 2-fluoroaniline (1.1 equiv) in ethanol for 3 hours.
  • Step 2 : Combine 4-bromobenzaldehyde, the synthesized β-ketoamide, thiourea, and H2SO4 in ethanol.
  • Step 3 : Irradiate the mixture in a microwave reactor at 160 W for 4 minutes.
  • Step 4 : Cool the reaction mixture to room temperature, filter the precipitate, and wash with cold ethanol.
  • Step 5 : Recrystallize the crude product from hot ethanol to obtain pure crystals.

Yield and Characterization Data

Parameter Value Source
Yield 72–77%
Melting Point 442–445 K
Molecular Formula C18H15BrFN3OS
IR (ν, cm−1) 1685 (C=O), 1240 (C=S)
1H NMR δ 1.98 (s, 3H, CH3), 6.8–7.6 (m, aromatic)

Solvent-Free Mechanochemical Synthesis

An alternative approach employs solvent-free grinding to minimize waste and improve atom economy:

Reaction Setup

  • Reagents : Same as above, but without ethanol.
  • Grinding time : 15–20 minutes in a ball mill.
  • Catalyst : p-Toluenesulfonic acid (10 mol%).

This method achieves comparable yields (70–75%) but requires no purification steps, making it environmentally favorable.

Post-Cyclization Functionalization

For derivatives requiring late-stage modifications, Suzuki-Miyaura coupling can introduce aryl groups post-cyclization:

Comparative Analysis of Methods

Method Yield (%) Time Advantages Limitations
Microwave-assisted 77 4 min Rapid, high purity Requires specialized equipment
Solvent-free grinding 75 20 min Eco-friendly, simple Limited scalability
Post-cyclization coupling 60 12 h Modular Low yield, multiple steps

Mechanistic Insights

The reaction follows a conjugate addition-cyclization pathway:

  • Knoevenagel condensation : 4-Bromobenzaldehyde reacts with the β-ketoamide to form an α,β-unsaturated ketone.
  • Michael addition : Thiourea attacks the enone system, forming a tetrahedral intermediate.
  • Cyclization and aromatization : Intramolecular dehydration yields the tetrahydropyrimidine core.

Challenges and Optimization Strategies

  • Steric hindrance : Bulky substituents on the aldehyde or aniline reduce yields. Using electron-withdrawing groups (e.g., -Br, -F) mitigates this by activating the aldehyde.
  • Byproduct formation : Excess thiourea leads to disulfide byproducts. Stoichiometric control (1.5 equiv thiourea) minimizes this.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this tetrahydropyrimidine carboxamide?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, precursors like substituted phenyl rings and tetrahydropyrimidine derivatives undergo nucleophilic substitution or cyclocondensation. Critical parameters include:

  • Temperature control (e.g., 60–80°C for cyclization).
  • Solvent selection (polar aprotic solvents like DMF or THF for solubility and reactivity).
  • Catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization). Post-synthesis, purification via column chromatography and recrystallization ensures >95% purity. Characterization via 1H^1H/13C^{13}C-NMR and LC-MS is mandatory .

Q. How is the structural integrity of the compound validated?

Advanced spectroscopic and crystallographic methods are used:

  • NMR spectroscopy : 1H^1H-NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm).
  • X-ray crystallography : Resolves intramolecular interactions, such as the dihedral angle between bromophenyl and fluorophenyl groups (e.g., 12.8° deviation from coplanarity).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 474.05 for [M+H]+^+) .

Q. What are the hypothesized biological targets or activities based on structural analogs?

The thioxo-tetrahydropyrimidine core is associated with kinase inhibition and antimicrobial activity. Structural analogs exhibit:

  • Anticancer activity : IC50_{50} values <10 µM against breast cancer cell lines (MCF-7) via EGFR inhibition.
  • Antimicrobial effects : MIC of 8 µg/mL against S. aureus due to thioamide-mediated membrane disruption .

Advanced Research Questions

Q. How can reaction yield be optimized for large-scale synthesis?

Yield optimization requires:

  • DoE (Design of Experiments) : Screening variables like solvent polarity (e.g., switching from DMF to acetonitrile improves yield by 15%).
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with 85% yield.
  • Catalyst loading optimization : 0.5 mol% Pd(OAc)2_2 minimizes side-product formation .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variations). Mitigation strategies include:

  • Dose-response standardization : Use fixed protocols (e.g., 72-hour MTT assays).
  • Orthogonal assays : Confirm kinase inhibition via both enzymatic (ADP-Glo) and cellular (Western blot for phosphorylated EGFR) methods .

Q. What computational approaches predict reactivity or binding modes?

  • DFT calculations : Model thioxo group’s electron-withdrawing effects on carboxamide reactivity (e.g., Fukui indices for nucleophilic attack).
  • Molecular docking : Predict binding to EGFR’s ATP pocket (Glide score: -9.2 kcal/mol).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do hydrogen-bonding networks influence crystallographic packing?

Intramolecular N–H⋯N and C–H⋯O bonds stabilize the crystal lattice. For example:

  • N4–H4⋯N5 forms a six-membered ring (bond length: 2.89 Å).
  • C61–H61⋯O5 links molecules into chains along the c-axis, confirmed by Hirshfeld surface analysis .

Q. Why is the thioxo group critical for bioactivity?

The thioxo moiety enhances:

  • Electrophilicity : Facilitates covalent binding to cysteine residues in kinase active sites.
  • Solubility : LogP reduction from 3.8 (oxo analog) to 2.9 improves aqueous solubility.
  • Metabolic stability : Resists CYP3A4-mediated oxidation compared to oxo derivatives .

Q. How to design in vivo studies considering pharmacokinetic limitations?

  • Prodrug strategies : Esterify the carboxamide to improve oral bioavailability.
  • PK/PD modeling : Predict Cmax_\text{max} and AUC using compartmental models (e.g., t1/2_{1/2} = 4.2 hours in mice).
  • Tissue distribution : Radiolabel with 14C^{14}C to track accumulation in target organs .

Q. What SAR insights guide the design of analogs with improved potency?

Key modifications include:

  • Bromophenyl → Chlorophenyl : Increases logD by 0.3 but reduces IC50_{50} by 2-fold.
  • Methyl → Ethyl at C6 : Enhances metabolic stability (t1/2_{1/2} increases from 3.1 to 5.8 hours).
  • Fluorophenyl → Methoxyphenyl : Improves solubility but reduces target binding affinity .

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